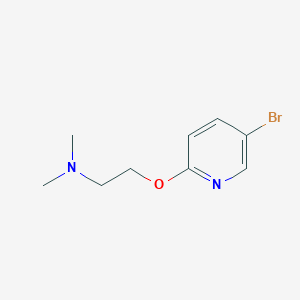

2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

Description

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)oxy-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVBNWCYEVICAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223401 | |

| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212961-35-8 | |

| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212961-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 5-bromopyridine-2-ol with N,N-dimethylethanolamine. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are common.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic substitution: Products include azido or thiocyanato derivatives.

Oxidation: N-oxides of the original compound.

Reduction: Reduced forms of the pyridine ring.

Scientific Research Applications

Pharmacological Applications

1.1 Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine lies in its interaction with nicotinic acetylcholine receptors (nAChRs). Research has indicated that compounds similar to this molecule can serve as potent ligands for nAChRs, which are involved in various neurological processes. For instance, studies have demonstrated that related compounds exhibit high affinity for the α4β2* nAChR subtype, which is crucial for cognitive function and may play a role in treating neurodegenerative diseases and cognitive disorders .

1.2 Twin Drug Approach

The "twin drug" design strategy has been employed to enhance the efficacy and selectivity of nAChR ligands. In this context, this compound could be utilized as a building block for synthesizing twin compounds that exhibit improved pharmacological profiles compared to their single counterparts. This approach has shown promise in developing new therapeutic agents with specific receptor targeting capabilities .

Synthesis and Structural Insights

2.1 Synthetic Pathways

The synthesis of this compound involves several key steps, typically starting from bromo-substituted pyridine derivatives. The synthesis process can be optimized through various reaction conditions to maximize yield and purity. For instance, using triphenylphosphine in a Mitsunobu reaction has been reported to yield high quantities of the desired product .

Table 1: Key Synthetic Steps for this compound

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Mitsunobu | Triphenylphosphine, DIAD | 95 |

| 2 | N-deprotection | HCl in dioxane | >90 |

| 3 | N-methylation | Formaldehyde, formic acid | Varies |

Case Studies and Research Findings

3.1 Neuropharmacology Studies

Recent studies have explored the neuropharmacological effects of compounds related to this compound. For example, compounds designed using similar structural motifs have demonstrated significant activity at nAChRs, showing potential as treatments for conditions such as Alzheimer's disease and schizophrenia .

3.2 Dual Endothelin Receptor Antagonism

Although primarily focused on nAChRs, research into other receptor systems has also highlighted the versatility of brominated pyridine derivatives. For instance, some studies have investigated their role as dual endothelin receptor antagonists, which could be beneficial in managing pulmonary arterial hypertension .

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Halogen Effects

- Bromine vs. Chlorine : In indole derivatives (e.g., 2d vs. 2c), bromine enhances both antidepressant and sedative activities compared to chlorine, likely due to increased van der Waals interactions and halogen bonding with serotonin receptors .

- Positional Isomerism : The target compound’s bromine at pyridine-5 differs from indole-5 substitution in 2d. Pyridine’s electron-deficient ring may reduce π-π stacking compared to indole, altering receptor binding kinetics .

Heterocyclic Core Variations

- Indole vs. Pyridine : Indole-based compounds (e.g., 2d, 5-MeO-DMT) exhibit strong serotonin receptor affinities due to the indole moiety’s similarity to tryptamine, a natural ligand. Pyridine derivatives, including the target compound, may engage different binding pockets via nitrogen lone-pair interactions .

- Dibenzothiepin (Zotepine) : The tricyclic structure of Zotepine broadens its receptor profile, targeting dopamine D2 and serotonin 5-HT2A receptors, unlike simpler aryloxy ethanamines .

Functional Group Modifications

- Ether Linkage : The target compound’s ether linkage (vs. direct alkyl chains in indole derivatives) may reduce metabolic stability but improve solubility .

- N,N-Dimethylamino Group: This moiety is conserved across all compared compounds, suggesting its critical role in tertiary amine interactions with receptor acidic residues (e.g., aspartate in 5-HT receptors) .

Research Findings and Gaps

- Indole Derivatives: 2d demonstrated nanomolar affinities for 5-HT1A/7 receptors, with in vivo efficacy in the forced swim test (FST) at 20 mg/kg, comparable to fluoxetine .

- Target Compound: No direct in vivo or receptor-binding data is available.

- Synthetic Feasibility: The target compound can be synthesized via Eschweiler-Clarke methylation, similar to indole analogs, but scalability and purity challenges for hygroscopic intermediates are noted .

Biological Activity

2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews various studies and findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and cancer cell proliferation.

Interaction with nAChRs

Research indicates that compounds with similar structures exhibit varying affinities for nAChRs, which play a crucial role in neurotransmission and neuroprotection. The interaction of this compound with these receptors may lead to modulation of neuronal excitability and could have implications in treating neurodegenerative diseases.

In Vitro Studies

Several in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a significant increase in apoptosis among breast cancer cells (4T1 cell line), as evidenced by flow cytometry assays measuring annexin V/propidium iodide staining.

| Concentration (mM) | % Apoptotic Cells |

|---|---|

| 0 | 3.7 |

| 1 | 15.4 |

| 5 | 53.2 |

Figure 1: Dose-dependent increase in apoptotic cells after treatment with the compound.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2). This suggests that the compound may effectively trigger programmed cell death in malignant cells.

In Vivo Studies

In vivo evaluations have demonstrated the efficacy of this compound in tumor-bearing animal models. For instance, BALB/c mice injected with 4T1 cells showed significant tumor volume reduction upon daily administration of the compound at doses of 12.5 mg/kg and 25 mg/kg over a period of 16 days.

| Treatment Group | Tumor Volume (mm³) | Body Weight Change (%) |

|---|---|---|

| Control | 800 ± 50 | - |

| Low Dose (12.5 mg/kg) | 450 ± 30 | -5 |

| High Dose (25 mg/kg) | 250 ± 20 | -10 |

Figure 2: Tumor volume reduction in treated groups compared to control.

Q & A

Q. What are the established synthetic methodologies for 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine?

Synthesis typically involves nucleophilic aromatic substitution or reductive amination . For example:

- Nucleophilic substitution : Reacting 5-bromo-2-hydroxypyridine with a dimethylaminoethyl halide (e.g., chloroethyl-N,N-dimethylamine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at reflux (~100–120°C) .

- Reductive amination : Coupling 5-bromo-2-hydroxybenzaldehyde with dimethylamine using NaBH₃CN or H₂/Pd-C in methanol .

Key validation: Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using LC-MS or NMR.

Q. How is the compound’s structural integrity validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Analyze / NMR for characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, dimethylamine protons at δ 2.2–2.5 ppm) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 245.11 (C₉H₁₂BrN₂O⁺) .

- X-ray crystallography : Resolve crystal structure using SHELX software for bond-length/angle validation .

Q. What are the stability considerations for this compound under laboratory storage?

- Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation or photodegradation .

- Hygroscopicity : Use desiccants in storage containers due to potential amine group reactivity with moisture .

- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How does the bromine substituent influence biological activity in receptor-binding studies?

The 5-bromo group enhances:

- Electron-withdrawing effects : Stabilizes the pyridine ring, improving π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT₁A/5-HT₇) .

- Halogen bonding : Bromine interacts with carbonyl oxygen or sulfur atoms in binding pockets, increasing affinity (e.g., Kᵢ values < 100 nM in 5-HT₇ assays) .

Experimental validation: Radioligand displacement assays using [³H]-5-HT in transfected HEK293 cells .

Q. What computational strategies predict the compound’s interaction with neurological targets?

- Molecular docking : Use AutoDock Vina to model binding poses in 5-HT₁A (PDB: 7E2Z). Focus on bromine’s interaction with Ser159 and Tyr390 .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess binding stability (RMSD < 2 Å) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize halogen placement .

Q. How can researchers resolve contradictions in bioactivity data across in vitro vs. in vivo models?

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid demethylation or bromine loss .

- Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assays; logBB > 0.3 indicates CNS penetration .

- Metabolite identification : LC-HRMS to detect N-oxide or debrominated derivatives in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.